Superior Triglyceride Reduction vs. Cholestyramine in Randomized Controlled Trial
In a multicenter, randomized clinical trial involving 202 patients with dyslipidemia, Colextran (administered as DEAE-Dextran at 2.5 g/day for 30 days) demonstrated superior efficacy compared to Cholestyramine (12 g/day for 30 days). Specifically, Colextran reduced triglyceride levels by 30.6%, whereas Cholestyramine achieved a reduction of only 13.7%. Furthermore, Colextran produced a significant increase in HDL cholesterol, an effect not observed with Cholestyramine [1].
| Evidence Dimension | Reduction in Blood Triglyceride Levels |
|---|---|
| Target Compound Data | 30.6% reduction |
| Comparator Or Baseline | Cholestyramine: 13.7% reduction |
| Quantified Difference | Colextran achieved a 2.23-fold greater reduction in triglycerides (absolute difference of 16.9 percentage points) at a 4.8-fold lower daily dose. |
| Conditions | 202 patients with primary hypercholesterolemia or combined hyperlipidemia; 30-day treatment duration; Colextran dose 2.5 g/day; Cholestyramine dose 12 g/day. |
Why This Matters
For procurement in clinical or preclinical research targeting hypertriglyceridemia, Colextran provides a distinct, quantitatively superior therapeutic effect on triglyceride metabolism that cannot be achieved by substituting with Cholestyramine, even at substantially higher doses.
- [1] Fedele, F. DEAE-Dextran in the treatment of primary hypercholesterolemia and/or hypercholesterolemia combined with hypertriglyceridemia. A multicentric randomized study on the efficacy of DEAE-Dextran compared with Cholestyramine. Clin. Ter. 2003, 154(4), 231-236. View Source
